5-(azidomethyl)-1,2,4-oxadiazole
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Overview
Description
5-(Azidomethyl)-1,2,4-oxadiazole: is an organic compound that belongs to the class of azides and oxadiazoles. Azides are known for their high reactivity due to the presence of the azido group (-N₃), which can release nitrogen gas upon decomposition. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The combination of these two functional groups in this compound makes it a compound of interest in various fields of research, including materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(azidomethyl)-1,2,4-oxadiazole typically involves the reaction of a precursor compound containing a suitable leaving group with sodium azide (NaN₃). One common method is the nucleophilic substitution reaction where a halomethyl-1,2,4-oxadiazole reacts with sodium azide to form the azidomethyl derivative. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azide group.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in 5-(azidomethyl)-1,2,4-oxadiazole can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄) in appropriate solvents.
Major Products:
Triazoles: Formed from cycloaddition reactions with alkynes.
Aminomethyl-1,2,4-oxadiazole: Formed from the reduction of the azido group.
Scientific Research Applications
Chemistry: 5-(Azidomethyl)-1,2,4-oxadiazole is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry. This reaction is highly efficient and widely used in the synthesis of complex molecules.
Biology and Medicine: The compound’s ability to form triazoles makes it valuable in bioconjugation techniques, where it is used to label biomolecules such as proteins and nucleic acids. This is useful in various biological assays and imaging techniques.
Industry: In materials science, this compound is used in the development of new polymers and materials with unique properties. Its high reactivity and ability to form stable triazole linkages make it suitable for creating cross-linked polymer networks.
Mechanism of Action
The primary mechanism of action for 5-(azidomethyl)-1,2,4-oxadiazole involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy. The resulting triazole ring is highly stable and can serve as a robust linkage in various applications.
Comparison with Similar Compounds
5-(Azidomethyl)-1,2,3-triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
5-(Azidomethyl)-1,2,4-triazole: Another triazole derivative with similar reactivity.
5-(Azidomethyl)-1,3,4-oxadiazole: Contains a different arrangement of nitrogen atoms in the oxadiazole ring.
Uniqueness: 5-(Azidomethyl)-1,2,4-oxadiazole is unique due to the presence of both the azido group and the 1,2,4-oxadiazole ring. This combination imparts distinct reactivity and stability, making it suitable for specific applications in materials science and bioconjugation that other similar compounds may not be able to achieve.
Properties
CAS No. |
1306475-76-2 |
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Molecular Formula |
C3H3N5O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
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